Cas no 2228845-90-5 (1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)

1-2-(dimethylamino)phenyl-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-2-(dimethylamino)phenyl-2-methylpropan-2-ol
- EN300-1761042
- 1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol
- SCHEMBL8677565
- 2228845-90-5
-
- インチ: 1S/C12H19NO/c1-12(2,14)9-10-7-5-6-8-11(10)13(3)4/h5-8,14H,9H2,1-4H3
- InChIKey: QDKYYHJWHMCYTB-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)CC1C=CC=CC=1N(C)C
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 23.5Ų
1-2-(dimethylamino)phenyl-2-methylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761042-0.5g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 0.5g |
$877.0 | 2023-09-20 | ||
Enamine | EN300-1761042-5.0g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1761042-5g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 5g |
$2650.0 | 2023-09-20 | ||
Enamine | EN300-1761042-1.0g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1761042-10.0g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1761042-1g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 1g |
$914.0 | 2023-09-20 | ||
Enamine | EN300-1761042-10g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 10g |
$3929.0 | 2023-09-20 | ||
Enamine | EN300-1761042-0.05g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 0.05g |
$768.0 | 2023-09-20 | ||
Enamine | EN300-1761042-0.25g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 0.25g |
$840.0 | 2023-09-20 | ||
Enamine | EN300-1761042-0.1g |
1-[2-(dimethylamino)phenyl]-2-methylpropan-2-ol |
2228845-90-5 | 0.1g |
$804.0 | 2023-09-20 |
1-2-(dimethylamino)phenyl-2-methylpropan-2-ol 関連文献
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
10. Back matter
1-2-(dimethylamino)phenyl-2-methylpropan-2-olに関する追加情報
1-(2-(Dimethylamino)Phenyl)-2-Methylpropan-2-ol: A Comprehensive Overview
1-(2-(Dimethylamino)Phenyl)-2-methylpropan-2-ol, also known by its CAS number 2228845-90-5, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a dimethylamino group attached to a phenyl ring and a branched alcohol moiety. The presence of the dimethylamino group imparts nucleophilic properties, while the alcohol group introduces hydrophilic characteristics, making this compound highly functional in both organic synthesis and biochemical applications.
The synthesis of 1-(2-(dimethylamino)phenyl)-2-methylpropan-2-ol typically involves multi-step reactions, often starting from readily available aromatic alcohols or phenol derivatives. The introduction of the dimethylamino group is commonly achieved through nucleophilic substitution or coupling reactions, depending on the specific precursor used. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.
In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 165°C. Its solubility in water is moderate, making it suitable for use in both aqueous and organic solvents. The compound's stability under various conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may undergo degradation under strong acidic or basic environments.
The applications of 1-(2-(dimethylamino)phenyl)-2-methylpropan-2-ol span across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds, including anti-inflammatory agents and antiviral drugs. Recent studies have highlighted its potential as a precursor for developing novel antibiotics targeting multidrug-resistant bacteria. Additionally, this compound finds utility in agrochemicals, where it is used as a building block for herbicides and fungicides.
In the field of materials science, 1-(2-(dimethylamino)phenyl)-2-methylpropan-2-ol has been explored for its role in synthesizing advanced polymers and surfactants. Its ability to form stable emulsions makes it valuable in the formulation of cosmetics and personal care products. Furthermore, research into its use as a chiral auxiliary in asymmetric synthesis has opened new avenues for producing enantiomerically pure compounds, which are critical in drug development.
The environmental impact of this compound has also been a focus of recent studies. Research indicates that while it is biodegradable under aerobic conditions, its persistence in anaerobic environments necessitates careful disposal practices to minimize ecological risks. Regulatory agencies have established guidelines for handling and disposing of this compound to ensure compliance with environmental standards.
In conclusion, 1-(2-(dimethylamino)phenyl)-2-methylpropan-2-ol, CAS No. 2228845-90-5, is a multifaceted compound with diverse applications across various industries. Its unique chemical properties make it an invaluable tool in organic synthesis, pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new potential uses and improve its synthesis methods, ensuring its relevance in both academic and industrial settings.
2228845-90-5 (1-2-(dimethylamino)phenyl-2-methylpropan-2-ol) 関連製品
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)
- 2228519-55-7(tert-butyl N-{2,3-dimethoxy-5-1-(methylamino)cyclopropylphenyl}carbamate)
- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 459836-30-7(PEAQX sodium)
- 2229224-85-3(methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)
- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)
- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)